Flurandrenolide is a potent synthetic glucocorticoid used in various dermatological applications due to its anti-inflammatory and anti-allergic properties. It functions by interacting with cytoplasmic glucocorticoid receptors, leading to the activation of glucocorticoid receptor-mediated gene expression. This results in the induction of anti-inflammatory proteins and the inhibition of inflammatory mediators, contributing to a reduction in chronic inflammation and autoimmune reactions4.
The mechanism of action of flurandrenolide involves its interaction with glucocorticoid receptors in the cytoplasm. Upon binding to these receptors, flurandrenolide initiates a cascade of gene expression that promotes the synthesis of proteins with anti-inflammatory effects while simultaneously suppressing the production of pro-inflammatory cytokines and mediators. This dual action helps in controlling inflammatory responses in the body, making flurandrenolide an effective treatment for various inflammatory conditions4.
Psoriasis TreatmentA study comparing the efficacy of flurandrenolide tape to diflorasone diacetate ointment in the treatment of plaque psoriasis demonstrated that flurandrenolide tape provided consistently greater clearing of psoriatic plaques. This was evident in terms of reduced erythema, scaling, and induration, with a higher overall treatment success rate, especially in challenging areas such as the knees and elbows1.
Granuloma Gluteale InfantumFlurandrenolide-impregnated tape has been used to treat granuloma gluteale infantum (GGI), a condition that can occur in infants as a result of persistent diaper dermatitis. The tape's anti-inflammatory properties led to a rapid flattening of the cutaneous lesions, although erythema was more persistent. The effectiveness of the treatment was attributed to the anti-inflammatory action of flurandrenolide, as evidenced by the lack of response to a noncorticosteroid-containing tape in a comparative case2.
Open-Angle GlaucomaA case study reported the development of open-angle glaucoma associated with the topical administration of flurandrenolide to the eye. An 18-year-old patient experienced elevated intraocular pressure and glaucomatous field defects after prolonged use of flurandrenolide. The severity of the condition varied between eyes, with one eye undergoing spontaneous remission and the other showing irreversible changes and continued field loss. This case highlights the potential ocular side effects of flurandrenolide, particularly when used in susceptible individuals5.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9